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An In-depth Guide for Researchers and Drug Development Professionals on the Discovery,
History, and Mechanism of Action of Fenretinide (4-HPR)

Abstract

EINECS 259-760-9, chemically known as N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-
HPR), is a synthetic derivative of vitamin A (retinol) that has garnered significant interest in the
scientific community for its potential therapeutic applications, particularly in oncology.[1] This
technical guide provides a comprehensive overview of the discovery, history, and multifaceted
mechanism of action of Fenretinide. It is intended to serve as a resource for researchers,
scientists, and drug development professionals, offering detailed experimental insights and a
summary of key quantitative data from preclinical and clinical investigations.

Discovery and History

Fenretinide was first synthesized in the late 1960s by Robert J. Gander at the pharmaceutical
company Johnson & Johnson.[2] Initially, the compound was investigated for dermatological
applications, a common therapeutic area for retinoids. However, Fenretinide proved to be
inactive in the intended dermatology assays, leading to the abandonment of its development
for this purpose by the company.[2]
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The trajectory of Fenretinide research shifted dramatically following the discovery by Ted
Breitman at the National Institutes of Health (NIH) that retinoic acid could induce differentiation
in leukemia cells.[2] This pivotal finding sparked interest in the broader application of retinoids
in cancer therapy. Subsequently, Johnson & Johnson transferred the rights and inventory of
Fenretinide to the National Cancer Institute (NCI) for further investigation in oncology.[2]

Early preclinical studies conducted by the NCI in the 1970s revealed Fenretinide's efficacy in
preventing various cancers in animal models, including breast, lung, bladder, and prostate
cancer.[2] A notable Italian clinical trial involving thousands of high-risk pre-menopausal women
demonstrated its potential in breast cancer prevention.[2] Despite these promising results, the
clinical development of Fenretinide has been hampered by its poor oral bioavailability, which
limits the achievable plasma concentrations necessary for therapeutic efficacy.[3]

Physicochemical Properties and Synthesis

Fenretinide is a synthetic analog of all-trans-retinoic acid (ATRA).[4] The key structural
difference lies in the replacement of the terminal carboxylic acid group of ATRA with an N-(4-
hydroxyphenyl)amide group.[2] This modification significantly alters its biological properties,
leading to a unique mechanism of action and a favorable toxicity profile compared to other
retinoids.[4]

While the initial synthesis was performed in the late 1960s, various methods for its preparation
and the synthesis of its analogs have since been described in the scientific literature. A
common approach involves the reaction of all-trans-retinoic acid with 4-aminophenol.

Mechanism of Action

Fenretinide exhibits a complex and multifaceted mechanism of action that distinguishes it from
other retinoids. It can induce cell death through both retinoid acid receptor (RAR)-dependent
and -independent pathways.[5][6]

Receptor-Independent Induction of Apoptosis

A primary mechanism of Fenretinide's anticancer activity is the induction of apoptosis
(programmed cell death) through the generation of reactive oxygen species (ROS) and the
accumulation of ceramides.[1][2]
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» Reactive Oxygen Species (ROS) Generation: Fenretinide treatment leads to an increase in
intracellular ROS levels.[6] This oxidative stress triggers downstream signaling cascades that
culminate in apoptosis. The generation of ROS appears to be a critical and early event in
Fenretinide-induced cell death.[7]

e Ceramide Accumulation: The compound has been shown to cause the buildup of ceramide,
a pro-apoptotic lipid second messenger, in tumor cells.[1]

Receptor-Dependent Pathways

While its receptor-independent actions are prominent, Fenretinide also interacts with nuclear
retinoid receptors. It is a highly selective activator of specific RAR subtypes, particularly RARy
and to a lesser extent RAR[, while showing minimal activity with RARa and retinoid X
receptors (RXRS) in transactivation assays.[8] This selective receptor activation likely
contributes to its specific biological effects and favorable safety profile.[8]

Other Mechanisms

Fenretinide has also been shown to:

« Inhibit Angiogenesis: It can modulate growth factors and their receptors that are associated
with angiogenesis, the formation of new blood vessels that supply tumors.[5]

e Modulate Signaling Kinases: Studies have indicated that Fenretinide can perturb various
signaling kinases involved in cell growth and invasion, such as the JNK signaling cascade.[9]

 Inhibit mTOR: It can suppress the activity of both mTORC1 and mTORC2 complexes, which
are key regulators of cell growth and proliferation.[6]

The following diagram illustrates the key signaling pathways involved in Fenretinide's
mechanism of action.
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Caption: Key signaling pathways of Fenretinide.

Quantitative Data from Clinical Trials

Numerous clinical trials have investigated the safety and efficacy of Fenretinide in various
cancers and other conditions. The following tables summarize key quantitative data from some

of these studies.

Table 1: Phase I Clinical Trial Data for High-Dose Oral Fenretinide[10]
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. Maximum Achieved
Patient Dose Range Lo
. Tolerated Dose Key Toxicities Plasma Levels
Population (mg/m?/day)
(MTD) (M)
Grade 1/2 dry
Adults 500 - 3,400 Not reached skin, Grade 1/2 9-10
nyctalopia
Increased
intracranial
Not reached pressure
(Recommended (idiosyncratic),
Children 350 - 3,300 Phase Il dose hypoalbuminemi 3-8
~2,500 a,
mg/mz3/day) hypophosphatem
ia, elevated

transaminases

Table 2: Phase Il Clinical Trial in Advanced Breast Cancer and Melanoma[11]

. . . Objective
Cancer Type Number of Patients Dosing Regimen
Response Rate

Advanced Breast o
15 200 mg/day (initial) 0%
Cancer

Advanced Melanoma 16 200 mg/day (initial) 0%

Table 3: Phase Il Chemoprevention Trial in Oral Pre-Malignant Lesions[12]

Patient Population Dosing Regimen Objective Response Rate

] ] ) 900 mg/m2 twice daily, days 1- )
Patients with oral leukoplakia 20% (3 out of 15 patients)
7, every 3 weeks for 4 cycles

Experimental Protocols
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Preparation of Hydrophilic Fenretinide Nanoparticles

This protocol describes a method to enhance the solubility of Fenretinide, a significant
challenge in its clinical application.[13]

Objective: To prepare and characterize hydrophilic nanoparticle formulations of Fenretinide.
Materials:

e Fenretinide (4-HPR)

e Polyvinylpyrrolidone (PVP)

e Methanol

» Dichloromethane

e Deionized water

Procedure:

» Dissolve both Fenretinide and PVP in a 2:23 (v/v) mixture of methanol and dichloromethane.
Ratios of PVP to Fenretinide of 3:1, 4:1, and 5:1 can be used.

» Remove the solvents by rotary evaporation at 80°C and 100 RPM to obtain a thin film of
Fenretinide and PVP.

e Reconstitute the thin film with 3.0 mL of deionized water.

e Sonicate the suspension using a bath sonicator to ensure complete recovery of the material,
forming the nanoparticle formulation.

The following workflow diagram illustrates this process.
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Caption: Workflow for preparing Fenretinide nanoparticles.

Assessment of ROS Generation in Cervical Carcinoma
Cells
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This protocol outlines a method to quantify the induction of ROS by Fenretinide in a cancer cell
line.[14]

Objective: To determine if Fenretinide treatment increases the levels of reactive oxygen species
in cervical carcinoma cells.

Materials:

Human cervical carcinoma C33A cells

e Cell culture medium

e Fenretinide (4-HPR)

o 2" 7'-Dichlorofluorescin diacetate (DCFH-DA)

o Phosphate-buffered saline (PBS)

e Fluorometer or fluorescence microscope

Procedure:

o Culture C33A cells to the desired confluency in appropriate cell culture plates.

e Pre-incubate the cells with 10 uM DCFH-DA in serum-free medium for 30 minutes. DCFH-DA
is a cell-permeable dye that fluoresces upon oxidation by ROS.

¢ Wash the cells with PBS to remove excess DCFH-DA.

o Treat the cells with varying concentrations of Fenretinide (e.g., 0, 0.4, 1, 3, 10 uM) for a
specified time (e.g., 1.5 hours).

o Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a
fluorometer or visualize and quantify using fluorescence microscopy. An increase in
fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion and Future Directions
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Fenretinide (EINECS 259-760-9) is a synthetic retinoid with a rich history and a unique
mechanism of action that holds significant promise for cancer therapy and chemoprevention. Its
ability to induce apoptosis through receptor-independent pathways, primarily via ROS
generation, sets it apart from other retinoids. Despite promising preclinical and early clinical
findings, its development has been challenged by poor bioavailability.

Future research and development efforts should focus on:

e Improved Formulations: The development of novel delivery systems, such as nanoparticle
formulations, is crucial to enhance the bioavailability and therapeutic efficacy of Fenretinide.
[13]

o Combination Therapies: Investigating the synergistic effects of Fenretinide with other
chemotherapeutic agents or targeted therapies could lead to more effective treatment
regimens.

» Expanded Clinical Trials: Further well-designed clinical trials are needed to fully elucidate the
therapeutic potential of Fenretinide in various cancers and other diseases, potentially
utilizing newer, more bioavailable formulations.

The continued exploration of this fascinating molecule may yet unlock its full potential in the
fight against cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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